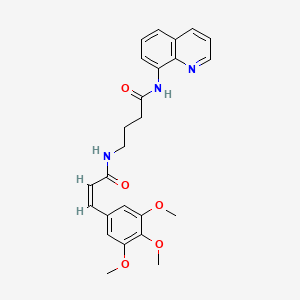

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide, also known as QTNB, is a novel compound with potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Synthesis and Anticancer Activity of Derivatives : A study by El Rayes et al. (2019) discusses the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, highlighting their antiproliferative activity against human cancer cell lines HCT-116 and MCF-7. This study suggests the potential of quinoxaline derivatives, similar to (Z)-N-(quinolin-8-yl)-4-(3-(3,4,5-trimethoxyphenyl)acrylamido)butanamide, in cancer treatment (El Rayes et al., 2019).

Anti-Breast Cancer Activity : Research by Ghorab and Alsaid (2015) evaluated novel quinoline derivatives for their cytotoxic activity against the breast cancer cell line MCF7. Certain derivatives showed higher activity compared to the reference drug doxorubicin, indicating the potential of these compounds in breast cancer treatment (Ghorab & Alsaid, 2015).

Fluorescence and Sensing Applications

Zinc Ion Detection : Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline for zinc ion detection. These dyes demonstrated high fluorescence enhancements upon zinc coordination, suggesting their use as effective zinc sensors (Nolan et al., 2005).

Selective Chemosensor for Zn(2+) : A study by Li et al. (2014) synthesized a quinoline-based sensor that shows selective and sensitive fluorescence enhancement to Zn(2+) over other cations. This sensor could be instrumental in distinguishing Zn(2+) from Cd(2+) (Li et al., 2014).

Prostate Cancer Research

- Effect on Prostate Cancer : Rodrigues et al. (2012) studied new quinolinyl acrylate derivatives against human prostate cancer cells in vitro and in vivo. These compounds showed inhibitory effects on various cancer cell functions and decreased tumor growth in animal models, suggesting their potential therapeutic use (Rodrigues et al., 2012).

Molecular Structure and Synthesis

- Synthesis and Mechanism of Derivatives : Parella and Babu (2015) reported on the Pd(OAc)2-catalyzed, AgOAc-promoted Z selective directed β-arylation of acrylamide systems. This research contributes to the understanding of the chemical synthesis and mechanisms involving quinolinyl acrylamides (Parella & Babu, 2015).

Further Research Applications

Investigations in Stroke Treatment : Marco-Contelles (2020) reviewed recent advances in quinolylnitrones for stroke treatment, highlighting their potential as therapeutic agents due to their multifaceted properties such as thrombolytic activity and free radical scavenging (Marco-Contelles, 2020).

Quinoline as a Privileged Scaffold in Cancer Drug Discovery : Solomon and Lee (2011) emphasized the importance of quinoline as a key structure in cancer drug development, including its synthetic versatility and effectiveness against various cancer drug targets (Solomon & Lee, 2011).

Eigenschaften

IUPAC Name |

N-quinolin-8-yl-4-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-31-20-15-17(16-21(32-2)25(20)33-3)11-12-22(29)26-13-6-10-23(30)28-19-9-4-7-18-8-5-14-27-24(18)19/h4-5,7-9,11-12,14-16H,6,10,13H2,1-3H3,(H,26,29)(H,28,30)/b12-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMJLDAJMMTBTK-QXMHVHEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(3-cyanocyclobutyl)methyl]carbamate](/img/structure/B2729073.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)

![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)

![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)